Cas no 514-51-2 (4,7-Methanoazulene,1,2,3,4,5,6,7,8-octahydro-1,4,9,9-tetramethyl-, (1S,4R,7R)-)

4,7-Methanoazulene,1,2,3,4,5,6,7,8-octahydro-1,4,9,9-tetramethyl-, (1S,4R,7R)- structure
514-51-2 structure
Productnaam:4,7-Methanoazulene,1,2,3,4,5,6,7,8-octahydro-1,4,9,9-tetramethyl-, (1S,4R,7R)-
CAS-nummer:514-51-2
MF:C15H24
MW:204.351064682007
CID:371229
PubChem ID:101731

4,7-Methanoazulene,1,2,3,4,5,6,7,8-octahydro-1,4,9,9-tetramethyl-, (1S,4R,7R)- Chemische en fysische eigenschappen

Naam en identificatie

    • 4,7-Methanoazulene,1,2,3,4,5,6,7,8-octahydro-1,4,9,9-tetramethyl-, (1S,4R,7R)-
    • [1S-(1alpha,4alpha,7alpha)]-1,2,3,4,5,6,7,8-octahydro-1,4,9,9-tetramethyl-4,7-methanoazulene
    • &#946
    • (1S,4S,7R)-1,4,9,9-Tetramethyl-1,2,3,4,5,6,7,8-octahydro-4,7-methanoazulene
    • [1S-(1α,4α,7α)]-1,2,3,4,5,6,7,8-octahydro-1,4,9,9-tetramethyl-4,7-methanoazulene
    • 4,7-Methanoazulene, 1,2,3,4,5,6,7,8-octahydro-1,4,9,9-tetramethyl-
    • -Patchoulene
    • beta-Patchoulene
    • FT-0777863
    • Patchoulene
    • 1,4,9,9-tetramethyl-1,2,3,4,5,6,7,8-octahydro-4,7-methanoazulene
    • 1,2,3,4,5,6,7,8-Octahydro-1,4,9,9-tetramethyl-4,7-methanoazulene, 9CI
    • CSKINCSXMLCMAR-UHFFFAOYSA-N
    • 4,7-Methanoazulene, 1,2,3,4,5,6,7,8-octahydro-1,4,9,9-tetramethyl-, (1S,4R,7R)-
    • 1,5,11,11-tetramethyltricyclo[6.2.1.0^{2,6}]undec-2(6)-ene
    • Q67879730
    • NS00013067
    • .beta.-Patchoulene
    • 4,7-Methanoazulene, 1,2,3,4,5,6,7,8-octahydro-1,4,9,9-tetramethyl-, [1S-(1.alpha.,4.alpha.,7.alpha.)]-
    • b-Patchoulene
    • EINECS 208-182-5
    • DTXSID40859433
    • Inchi: InChI=1S/C15H24/c1-10-5-6-13-12(10)9-11-7-8-15(13,4)14(11,2)3/h10-11H,5-9H2,1-4H3
    • InChI-sleutel: CSKINCSXMLCMAR-UHFFFAOYSA-N
    • LACHT: CC1CCC2=C1CC3CCC2(C3(C)C)C

Berekende eigenschappen

  • Exacte massa: 204.188
  • Monoisotopische massa: 204.188
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 0
  • Zware atoomtelling: 15
  • Aantal draaibare bindingen: 0
  • Complexiteit: 334
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 3
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 0A^2
  • XLogP3: 4.3

Experimentele eigenschappen

  • Dichtheid: 0.95
  • Kookpunt: 260.7°Cat760mmHg
  • Vlampunt: 99.7°C
  • Brekindex: 1.515
Aanbevolen leveranciers
Jinan Hanyu Chemical Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Shanghai Xinsi New Materials Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Xinsi New Materials Co., Ltd
钜澜化工科技(青岛)有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
钜澜化工科技(青岛)有限公司
Shanghai Joy Biotech Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Joy Biotech Ltd